

# Spectroscopic Profile of (+)-Usnic Acid: A Technical Guide

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Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the naturally occurring dibenzofuran derivative, **(+)-usnic acid** (C<sub>18</sub>H<sub>16</sub>O<sub>7</sub>)[1]. The document summarizes nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format for ease of reference and comparison. Detailed experimental protocols for acquiring such data are also provided, alongside a generalized workflow for the spectroscopic analysis of natural products.

## **Spectroscopic Data**

The following sections present the key spectroscopic data for **(+)-usnic acid**, a bitter, yellow, solid substance under normal conditions[1].

## **Nuclear Magnetic Resonance (NMR) Spectroscopy**

The structural elucidation of **(+)-usnic acid** is heavily reliant on <sup>1</sup>H and <sup>13</sup>C NMR spectroscopy. Chemical shifts can vary slightly based on the solvent used. Data presented here is primarily in Chloroform-d (CDCl<sub>3</sub>) and Dimethyl sulfoxide-d<sub>6</sub> (DMSO-d<sub>6</sub>).

Table 1: <sup>1</sup>H NMR Spectroscopic Data for (+)-Usnic Acid



Proton Assignment	Chemical Shift (δ) in CDCl₃ (ppm)	Chemical Shift (δ) in DMSO-d <sub>6</sub> (ppm)
H-4	5.96	5.90
OH-7	13.30[2][3]	-
СН3-8	2.10	-
OH-9	11.01[2]	-
CH₃-9b	1.75[2][3]	-
COCH₃-2	2.65	-
COCH₃-6	2.66[2][3]	-
OH-3	18.81	-

Note: Some proton signals, particularly hydroxyl groups, may be broad or not distinctly observed depending on solvent and concentration.

Table 2: 13C NMR Spectroscopic Data for (+)-Usnic Acid



Carbon Assignment	Chemical Shift (δ) in CDCl₃ (ppm)[2]	Chemical Shift (δ) in DMSO-d <sub>6</sub> (ppm)[4]
C-1	197.62	198.23
C-1a	104.80	105.40
C-2	108.87	109.50
C-3	191.29	191.80
C-4	97.90	98.52
C-4a	178.0	179.56
C-5a	101.08	101.71
C-6	154.7	155.38
C-7	157.0	157.68
C-8	103.53	104.13
C-9	163.0	164.05
C-9a	58.64	59.25
C-9b	31.71	32.31
CH₃-8	7.12	7.73
CH₃-9b	30.87	31.49
COCH₃-2	27.49	28.11
COCH <sub>3</sub> -6	-	-
C=O (Ketones)	199.92, 201.36	200.53, 201.98

# Infrared (IR) Spectroscopy

The IR spectrum of usnic acid reveals key functional groups present in the molecule.

Table 3: Infrared (IR) Spectroscopic Data for (+)-Usnic Acid



Wavenumber (cm <sup>-1</sup> )	Vibrational Assignment
3093 - 2927	O-H stretching (hydroxyl groups)[5]
1716 - 1676	C=O stretching (conjugated cyclic ketone group) [5]
1694	C=O stretching (conjugated cyclic ketone)[5]
1070	C-O stretching[5]

# Mass Spectrometry (MS)

Mass spectrometry data is crucial for determining the molecular weight and fragmentation pattern of **(+)-usnic acid**. The molecular formula is C<sub>18</sub>H<sub>16</sub>O<sub>7</sub>, with a molecular weight of 344.32 g/mol [6][7].

Table 4: Mass Spectrometry (MS) Data for (+)-Usnic Acid

m/z Value	Ion Description	Method
345.0961	[M+H]+ (Protonated Molecule)	FAB-MS[3]
343.0851	[M-H] <sup>-</sup> (Deprotonated Molecule)	ESI-QTOF-MS[8]
328.0610	[M-H-CH <sub>3</sub> ] <sup>-</sup>	ESI-QTOF-MS/MS[8]
313.0366	[M-H-2CH <sub>3</sub> ] <sup>-</sup>	ESI-QTOF-MS/MS[8]
259.0635	[M-H-CH3-C3HO2] <sup>-</sup>	ESI-QTOF-MS/MS[8]
231.0678	[M-H-CH3-C3HO2-CO] <sup>-</sup>	ESI-QTOF-MS/MS[8]

# **Experimental Protocols**

The following are generalized yet detailed protocols for obtaining the spectroscopic data for a natural product like **(+)-usnic acid**.

# **NMR Spectroscopy**



A combination of one- and two-dimensional NMR experiments is used for full structural assignment[9][10].

- Sample Preparation: A sample of (+)-usnic acid is dissolved in a deuterated solvent, typically CDCl₃ or DMSO-d<sub>6</sub>.
- ¹H NMR Acquisition:
  - The <sup>1</sup>H spectrum is recorded at room temperature.
  - Signal averaging is performed over multiple transients (e.g., 8) with a specified recycle interval (e.g., 1 s).
  - Chemical shifts are referenced to the residual solvent signal (e.g., CDCl<sub>3</sub> at  $\delta H = 7.26$  ppm)[10].
- 13C NMR Acquisition:
  - The <sup>13</sup>C spectrum is often recorded using a multiplicity-edited pulse sequence like DEPTQ to differentiate between CH<sub>3</sub>, CH<sub>2</sub>, CH, and quaternary carbons.
  - A larger number of transients (e.g., 800) and a longer recycle interval (e.g., 2 s) are typically required due to the lower natural abundance of <sup>13</sup>C.
  - Chemical shifts are referenced to the solvent signal (e.g., CDCl<sub>3</sub> at  $\delta$ C = 77.16 ppm)[10].
- 2D NMR Acquisition: For unambiguous assignment, 2D NMR experiments such as COSY, HSQC, and HMBC are conducted to establish <sup>1</sup>H-<sup>1</sup>H correlations, direct <sup>1</sup>H-<sup>13</sup>C correlations, and long-range <sup>1</sup>H-<sup>13</sup>C correlations, respectively.

#### **IR Spectroscopy**

- Sample Preparation: The sample is typically prepared as a KBr (Potassium Bromide) disc. A small amount of the solid sample is ground with dry KBr powder and pressed into a thin, transparent pellet.
- Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FTIR)
   spectrometer. A background spectrum of the KBr disc is first collected and then subtracted



from the sample spectrum to yield the final IR spectrum.

### Mass Spectrometry (e.g., UHPLC-Q-TOF-MS/MS)

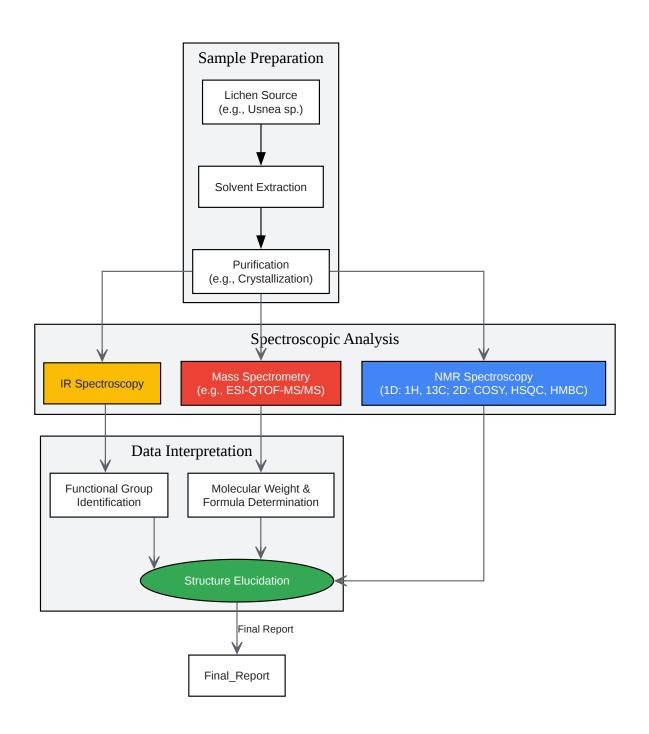
This technique is used to determine the mass of the molecule and to study its fragmentation, which aids in structural elucidation[11].

- · Chromatographic Separation:
  - The sample is dissolved in a suitable solvent (e.g., methanol).
  - Separation is performed on a C18 column using a mobile phase, such as a gradient of methanol and water, at a specific flow rate (e.g., 0.4 ml/min)[11].
- Mass Spectral Analysis:
  - The analysis is often conducted in a negative electrospray ionization (ESI) mode.
  - Nitrogen is used as the nebulizer and auxiliary gas.
  - The mass spectrometer is operated to acquire both full scan MS data and tandem MS (MS/MS) data for precursor ions of interest[8]. The MS/MS data provides the fragmentation pattern.

### **Visualization of Analytical Workflow**

The following diagram illustrates a typical workflow for the spectroscopic characterization of a natural product like **(+)-usnic acid**.





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Caption: Workflow for Natural Product Spectroscopic Analysis.



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